molecular formula C10H15NO2 B123584 5-(1-Methoxymethoxyethyl)-2-methylpyridine CAS No. 146062-57-9

5-(1-Methoxymethoxyethyl)-2-methylpyridine

Cat. No. B123584
M. Wt: 181.23 g/mol
InChI Key: AOHSDRCYABCFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Methoxymethoxyethyl)-2-methylpyridine, also known as MMMP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. MMMP is a pyridine derivative that is commonly used as a building block for the synthesis of various compounds. In

Mechanism Of Action

The mechanism of action of 5-(1-Methoxymethoxyethyl)-2-methylpyridine is not well understood. However, it has been suggested that it may act as a ligand for certain receptors in the body, leading to downstream effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(1-Methoxymethoxyethyl)-2-methylpyridine are not well studied. However, it has been shown to have potential anti-inflammatory and anti-cancer properties in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using 5-(1-Methoxymethoxyethyl)-2-methylpyridine in lab experiments is its versatility as a building block for the synthesis of various compounds. However, one limitation is that its mechanism of action is not well understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for 5-(1-Methoxymethoxyethyl)-2-methylpyridine research. One area of interest is the development of 5-(1-Methoxymethoxyethyl)-2-methylpyridine-based probes for biological imaging. Another area of interest is the synthesis of 5-(1-Methoxymethoxyethyl)-2-methylpyridine-based compounds with potential therapeutic applications. Additionally, further studies are needed to elucidate the mechanism of action of 5-(1-Methoxymethoxyethyl)-2-methylpyridine and its potential biochemical and physiological effects.

Scientific Research Applications

5-(1-Methoxymethoxyethyl)-2-methylpyridine has been used as a building block for the synthesis of various compounds. It has been used in the synthesis of ligands for metal-catalyzed cross-coupling reactions, as well as in the synthesis of fluorescent probes for biological imaging. 5-(1-Methoxymethoxyethyl)-2-methylpyridine has also been used in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.

properties

CAS RN

146062-57-9

Product Name

5-(1-Methoxymethoxyethyl)-2-methylpyridine

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

5-[1-(methoxymethoxy)ethyl]-2-methylpyridine

InChI

InChI=1S/C10H15NO2/c1-8-4-5-10(6-11-8)9(2)13-7-12-3/h4-6,9H,7H2,1-3H3

InChI Key

AOHSDRCYABCFTI-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(C)OCOC

Canonical SMILES

CC1=NC=C(C=C1)C(C)OCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride in oil (60%, 7.0 g) was added with ice-cooling to a solution of 5-(1-hydroxyethyl)-2-methylpyridine (20.0 g) in N,N-dimethylformamide (120 ml). The mixture was stirred for 15 minutes. Then, chloromethyl methyl ether (14.1 g) was added dropwise at the same temperature. The reaction mixture was further stirred for 30 minutes with ice-cooling. The mixture was poured into water and extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried over anhydrous magnesium sulfate and subjected to distillation under reduced pressure to obtain 5-(1-methoxymethoxyethyl)-2-methylpyridine (21.5 g, yield: 81%), b.p. 78°-80° C./0.8 mmHg.
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oil
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7 g
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solvent
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20 g
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120 mL
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solvent
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14.1 g
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reactant
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0 (± 1) mol
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